N-Benzyl-9-oxooctadec-12-enamide
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Overview
Description
N-Benzyl-9-oxooctadec-12-enamide is an organic compound with the molecular formula C25H39NO2 and a molecular weight of 385.583 g/mol It is characterized by the presence of a benzyl group attached to a long-chain amide, which includes a keto group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-oxooctadec-12-enamide typically involves the reaction of benzylamine with a suitable long-chain fatty acid derivative. One common method is the condensation of benzylamine with 9-oxooctadec-12-enoic acid under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9-oxooctadec-12-enamide can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The double bond and keto group can be reduced to form saturated amides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-9-oxooctadec-12-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-9-oxooctadec-12-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-9-oxooctadecanamide: Similar structure but lacks the double bond.
N-Benzyl-9-hydroxy-octadec-12-enamide: Similar structure but has a hydroxyl group instead of a keto group.
N-Benzyl-9-oxooctadec-12-enoic acid: Similar structure but is an acid instead of an amide.
Uniqueness
N-Benzyl-9-oxooctadec-12-enamide is unique due to the presence of both a keto group and a double bond in its long-chain amide structure. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to its similar compounds .
Properties
CAS No. |
847361-88-0 |
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Molecular Formula |
C25H39NO2 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N-benzyl-9-oxooctadec-12-enamide |
InChI |
InChI=1S/C25H39NO2/c1-2-3-4-5-6-8-14-19-24(27)20-15-9-7-10-16-21-25(28)26-22-23-17-12-11-13-18-23/h6,8,11-13,17-18H,2-5,7,9-10,14-16,19-22H2,1H3,(H,26,28) |
InChI Key |
NAPLCBOQGUNIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC(=O)CCCCCCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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